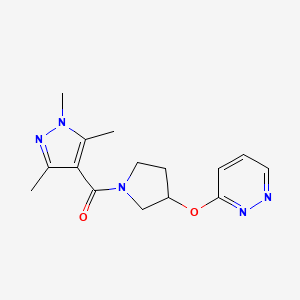

(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

The compound (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone features a pyrrolidinyloxy-pyridazine moiety linked to a 1,3,5-trimethylpyrazole group via a methanone bridge. This structure combines a nitrogen-rich heterocyclic system with a rigid pyrrolidine scaffold, making it a candidate for pharmacological applications, particularly in kinase inhibition or enzyme modulation. Its design leverages the electronic and steric properties of the pyridazine and pyrazole rings, which are common in bioactive molecules .

Properties

IUPAC Name |

(3-pyridazin-3-yloxypyrrolidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-14(11(2)19(3)18-10)15(21)20-8-6-12(9-20)22-13-5-4-7-16-17-13/h4-5,7,12H,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLUVSYUMVRKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyridazine and pyrazole derivatives, which are part of the compound’s structure, have been shown to interact with a range of biological targets.

Mode of Action

It is known that pyridazine and pyrazole derivatives can exhibit a wide range of physiological effects.

Biochemical Pathways

Pyridazine and pyrazole derivatives have been shown to affect a variety of biochemical pathways.

Biological Activity

The compound (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone , with CAS number 2034434-57-4 , is a heterocyclic organic compound that exhibits significant biological activity. Its structure incorporates a pyridazine moiety and a pyrazole ring, both of which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

- Molecular Formula : C15H19N5O2

- Molecular Weight : 301.34 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring linked to a pyridazinyl ether and a trimethylpyrazole group, contributing to its unique biological profile.

Biological Activity Overview

The biological activities of compounds containing pyrazole and pyridazine derivatives have been extensively studied. These compounds often exhibit anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, various pyrazole-based compounds have demonstrated up to 93% inhibition of IL-6 at certain concentrations when compared to standard anti-inflammatory drugs like dexamethasone .

2. Analgesic Effects

In vivo studies using carrageenan-induced rat paw edema models have shown that certain pyrazole derivatives provide substantial analgesic effects comparable to ibuprofen . The compound's ability to modulate pain pathways makes it a candidate for further development in pain management therapies.

3. Antimicrobial Activity

Compounds with similar structures have been tested against various bacterial strains. For example, certain pyrazole derivatives showed promising results against E. coli and Bacillus subtilis, indicating potential for development as antimicrobial agents .

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Cytokine Modulation : The compound may modulate the release of inflammatory cytokines, thereby reducing inflammation and pain perception.

Case Studies and Research Findings

Several studies highlight the efficacy of pyrazole derivatives in various biological contexts:

Comparison with Similar Compounds

Key Observations :

- The target compound and P-0200 share the 1,3,5-trimethylpyrazole group but differ in pyridazine substitution (chloro in P-0200 vs. unsubstituted in the target).

- Compounds like those in and use pyrazolopyrimidine or pyrazolotriazolopyrimidine cores, which exhibit distinct pharmacokinetic profiles due to increased aromaticity and hydrogen-bonding capacity compared to pyridazine .

- The phenylazo and nitro groups in introduce photophysical reactivity, which is absent in the target compound, suggesting divergent applications (e.g., sensors vs. therapeutics) .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Observations :

- The target compound’s lower predicted LogP (2.8) compared to ’s compound (4.2) suggests better aqueous solubility, critical for oral bioavailability.

- The 1,3,5-trimethylpyrazole group enhances metabolic stability over 3,5-dimethylpyrazole () due to reduced oxidative vulnerability .

- Pyrazolopyrimidines () show potent enzyme inhibition, implying that replacing pyridazine with pyrimidine could modulate target selectivity .

Stability and Isomerization Trends

- The target compound’s pyrrolidinyloxy group introduces conformational flexibility but lacks labile substituents (e.g., hydrazine in ), reducing isomerization risks .

- In contrast, pyrazolotriazolopyrimidines () undergo structural isomerization under varying conditions, complicating their formulation .

Preparation Methods

Structural Characteristics and Synthetic Challenges

The target compound’s structure presents two primary synthetic challenges:

- Ether Linkage Formation : The pyridazin-3-yloxy group attached to the pyrrolidine ring requires regioselective ether bond formation. Pyridazine’s electron-deficient nature complicates nucleophilic substitution, necessitating activated leaving groups or specialized coupling agents.

- Methanone Bridge Construction : The ketone connecting the pyrrolidine and pyrazole units demands precise acylation conditions to avoid side reactions, particularly with the tertiary amine in pyrrolidine.

Comparative studies of similar compounds, such as 3-(hydroxymethyl)-1-methyl-pyrazole-5-carbonitrile and SHP2 inhibitors featuring pyridazine derivatives, provide foundational strategies for addressing these challenges.

Plausible Synthetic Routes

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic Acid

The pyrazole fragment is synthesized via cyclocondensation and methylation. A representative protocol derived from Patent CN105646355A involves:

- Cyclization : Reacting diethyl acetylenedicarboxylate with methyl hydrazine in ethanol to form 1H-pyrazole-3,5-dicarboxylic acid diethyl ester.

- Methylation : Treating the ester with iodomethane and $$ \text{K}2\text{CO}3 $$ in acetone to yield 1-methyl-pyrazole-3,5-dicarboxylic acid diethyl ester.

- Hydrolysis and Decarboxylation : Saponification with 3.0 M KOH in methanol followed by acidification generates 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid, which is decarboxylated to 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid.

Table 1: Reaction Conditions for Pyrazole Synthesis

Synthesis of 3-(Pyridazin-3-yloxy)pyrrolidine

The pyrrolidine-pyridazine ether linkage is constructed via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling:

- SNAr Approach : Pyridazin-3-ol reacts with pyrrolidin-3-ol in the presence of a base (e.g., NaH) and a leaving group activator (e.g., $$ \text{SOCl}_2 $$).

- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyridazin-3-ol with pyrrolidin-3-ol under mild conditions.

Table 2: Etherification Strategies

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| SNAr | Pyridazin-3-ol, $$ \text{SOCl}_2 $$, pyrrolidin-3-ol, NaH | 80°C, 6 hr | High regioselectivity |

| Mitsunobu | DEAD, PPh$$_3$$, THF | 0°C → 25°C, 12 hr | Mild conditions, no leaving group required |

Methanone Bridge Formation

The final step involves coupling the pyrazole and pyrrolidine-pyridazine fragments via a Friedel-Crafts acylation or acid chloride intermediacy:

- Acid Chloride Route : Convert 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to its acyl chloride using $$ \text{SOCl}2 $$, then react with 3-(pyridazin-3-yloxy)pyrrolidine in the presence of $$ \text{Et}3\text{N} $$.

- Coupling Agents : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between the carboxylic acid and amine.

Table 3: Acylation Methods

| Method | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Acid Chloride | $$ \text{SOCl}2 $$, $$ \text{Et}3\text{N} $$, DCM | 60–70% |

| EDC/HOBt | EDC, HOBt, DMF | 50–65% |

Optimization and Scalability Considerations

Regioselectivity in Pyridazine Functionalization

Pyridazine’s 3-position is inherently reactive toward nucleophiles due to its electron-deficient aromatic system. However, competing reactions at the 4-position can occur. Patent WO2015107494A1 demonstrates that using bulky bases (e.g., $$ \text{K}2\text{CO}3 $$) in polar aprotic solvents (e.g., DMF) enhances 3-substitution selectivity.

Protecting Group Strategies

The tertiary amine in pyrrolidine may require protection during acylation. Boc ($$ tert $$-butoxycarbonyl) groups are recommended, as they are stable under acidic conditions and easily removed with trifluoroacetic acid (TFA).

Q & A

Q. What in vitro models are suitable for evaluating the compound’s blood-brain barrier (BBB) permeability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.